molecular formula C37H55N3 B14618964 Benzenamine, 4,4',4''-methylidynetris[N,N-dipropyl- CAS No. 60813-12-9

Benzenamine, 4,4',4''-methylidynetris[N,N-dipropyl-

Cat. No.: B14618964
CAS No.: 60813-12-9
M. Wt: 541.9 g/mol
InChI Key: UXBWXMXAXJKBSA-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’,4’'-methylidynetris[N,N-dipropyl- is a complex organic compound with a unique structure that includes three benzenamine groups connected by a central carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’,4’'-methylidynetris[N,N-dipropyl- typically involves the reaction of benzenamine derivatives with formaldehyde and a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis process. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’,4’'-methylidynetris[N,N-dipropyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may produce amines. Substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

Benzenamine, 4,4’,4’'-methylidynetris[N,N-dipropyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’,4’'-methylidynetris[N,N-dipropyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4,4’,4’'-methylidynetris[N,N-dimethyl-]
  • Benzenamine, 4,4’,4’'-methylidynetris[N,N-diethyl-]
  • Benzenamine, 4,4’,4’'-methylidynetris[N,N-dipropyl-]

Uniqueness

Benzenamine, 4,4’,4’'-methylidynetris[N,N-dipropyl- stands out due to its specific alkyl groups, which confer unique chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

60813-12-9

Molecular Formula

C37H55N3

Molecular Weight

541.9 g/mol

IUPAC Name

4-[bis[4-(dipropylamino)phenyl]methyl]-N,N-dipropylaniline

InChI

InChI=1S/C37H55N3/c1-7-25-38(26-8-2)34-19-13-31(14-20-34)37(32-15-21-35(22-16-32)39(27-9-3)28-10-4)33-17-23-36(24-18-33)40(29-11-5)30-12-6/h13-24,37H,7-12,25-30H2,1-6H3

InChI Key

UXBWXMXAXJKBSA-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CCC)CCC)C3=CC=C(C=C3)N(CCC)CCC

Origin of Product

United States

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